molecular formula C18H20N4O5S2 B4122898 1-(2-Methoxy-4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea

1-(2-Methoxy-4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea

Cat. No.: B4122898
M. Wt: 436.5 g/mol
InChI Key: DWXWFTXMTNMTNM-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, a pyrrolidinylsulfonyl group, and a thiourea linkage. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Sulfonylation: The attachment of a pyrrolidinylsulfonyl group.

    Thiourea Formation: The final step involves the formation of the thiourea linkage by reacting the intermediate with thiourea.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and waste management protocols to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: Similar structure but with a urea linkage instead of thiourea.

    N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

The thiourea linkage in N-(2-methoxy-4-nitrophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea provides unique reactivity compared to its urea and carbamate analogs. This makes it particularly useful in applications where thiourea’s specific chemical properties are advantageous.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-27-17-12-14(22(23)24)6-9-16(17)20-18(28)19-13-4-7-15(8-5-13)29(25,26)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H2,19,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXWFTXMTNMTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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